molecular formula C13H16BrCl B6290605 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene CAS No. 1369951-20-1

2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene

Cat. No.: B6290605
CAS No.: 1369951-20-1
M. Wt: 287.62 g/mol
InChI Key: AYJQVVMPCRFDHX-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene is a chemical compound belonging to the benzene family. It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a cyclohexylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine and chlorine in the presence of a catalyst. The cyclohexylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the benzene derivative in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclohexylmethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes[5][5].

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chlorobenzene: A similar compound with bromine and chlorine atoms on adjacent positions of the benzene ring.

    1-Bromo-4-chloro-2-fluorobenzene: A polyhalo substituted benzene with an additional fluorine atom.

    2-Bromo-4-chloro-1-(cyclohexylmethyl)benzene: A positional isomer with different substitution patterns.

Uniqueness

2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2-bromo-1-chloro-4-(cyclohexylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrCl/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJQVVMPCRFDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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